Uty HY Peptide (246-254)

Immunodominance Minor Histocompatibility Antigen CD8+ T Cell Response

Select Uty HY Peptide (246-254) (WMHHNMDLI) for its established immunodominance over other HY epitopes—the primary driver of the H2-Db-restricted CD8+ T cell repertoire. Its generation depends uniquely on immunoproteasome subunits LMP7/LMP2, making it an indispensable reporter for target engagement studies where generic proteasome inhibitors fail. Validated in male-to-female C57BL/6 skin graft models, this peptide enables definitive dissection of competitive T cell hierarchies and adoptive CTL experiments. Substitution with Smcy or other epitopes compromises scientific validity.

Molecular Formula C53H77N15O13S2
Molecular Weight 1196.4 g/mol
Cat. No. B12427817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUty HY Peptide (246-254)
Molecular FormulaC53H77N15O13S2
Molecular Weight1196.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)NC(=O)C(CC3=CNC4=CC=CC=C43)N
InChIInChI=1S/C53H77N15O13S2/c1-7-28(4)44(53(80)81)68-52(79)37(16-27(2)3)63-51(78)41(21-43(70)71)67-47(74)36(13-15-83-6)62-50(77)40(20-42(55)69)66-49(76)39(19-31-24-57-26-60-31)65-48(75)38(18-30-23-56-25-59-30)64-46(73)35(12-14-82-5)61-45(72)33(54)17-29-22-58-34-11-9-8-10-32(29)34/h8-11,22-28,33,35-41,44,58H,7,12-21,54H2,1-6H3,(H2,55,69)(H,56,59)(H,57,60)(H,61,72)(H,62,77)(H,63,78)(H,64,73)(H,65,75)(H,66,76)(H,67,74)(H,68,79)(H,70,71)(H,80,81)/t28-,33-,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1
InChIKeyALZLIBXXKTXIBL-MZOCXHFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uty HY Peptide (246-254): A Core Immunodominant H-Y Antigen for Graft Rejection and Tolerance Studies


Uty HY Peptide (246-254) is a 9-amino acid synthetic peptide (sequence: WMHHNMDLI) derived from the mouse Y chromosome-encoded Uty protein [1]. It functions as a male-specific minor histocompatibility (H-Y) antigen, presented by the MHC class I molecule H2-Db [1][2]. This epitope is a primary driver of CD8+ T cell-mediated immune responses in male-to-female transplantation models, making it a critical reagent for investigating transplant rejection, tolerance induction, and T cell immunodominance hierarchies [2].

Uty HY Peptide (246-254): Why Generic H2-Db Peptide Substitution Compromises Model Integrity


Substituting Uty HY Peptide (246-254) with other H2-Db-restricted peptides, including its closest H-Y analog Smcy HY Peptide (738-746), is not scientifically valid due to its unique immunodominance hierarchy and distinct cellular processing requirements [1][2]. This epitope is not merely an H2-Db binder; it is the immunodominant driver of the HY-specific CD8+ T cell repertoire, meaning it elicits a quantitatively and qualitatively superior response compared to co-dominant or subdominant epitopes [1]. Furthermore, its generation is uniquely dependent on the immunoproteasome subunits LMP7 and LMP2, a processing constraint not shared by all MHC class I epitopes, making it an indispensable tool for studying proteasome-dependent antigen presentation pathways [2][3].

Uty HY Peptide (246-254) Differentiation: Quantitative Evidence for Scientific and Procurement Decision-Making


Immunodominance Hierarchy: Uty (246-254) Elicits a Superior CTL Response Compared to Smcy (738-746) in the HY Antigen Model

In a direct head-to-head comparison of HY-specific T cell responses, immunization with male bone marrow cells primes a robust cytotoxic T lymphocyte (CTL) response against both the Uty (246-254) and Smcy (738-746) epitopes. However, the response is not equivalent; the Uty epitope consistently constitutes the quantitatively major response, demonstrating its immunodominant status [1]. This hierarchy is crucial for interpreting experimental outcomes in transplantation and tolerance models.

Immunodominance Minor Histocompatibility Antigen CD8+ T Cell Response Transplant Rejection

Immunoproteasome Dependency: Uty (246-254) Processing Requires LMP7 and LMP2 Subunits, a Unique Biochemical Constraint

The generation of the Uty (246-254) epitope is stringently dependent on the immunoproteasome subunits LMP7 and LMP2. This is a key differentiator from epitopes processed by the constitutive proteasome [1][2]. Specifically, female LMP7-/- mice fail to reject male LMP7-/- skin grafts, directly linking LMP7 to Uty (246-254) presentation in vivo [1]. Furthermore, while LMP2 is required for epitope generation, treatment with an LMP2-selective inhibitor does not reduce presentation, revealing a unique structural requirement for the LMP2 subunit rather than its catalytic activity [2].

Antigen Processing Immunoproteasome LMP7 LMP2 Cross-Presentation

T Cell Expansion Capacity: H2-Db/Uty Tetramers Drive Significant In Vitro and In Vivo CTL Proliferation

The H2-Db/Uty peptide complex demonstrates a high capacity for expanding antigen-specific CD8+ T cells when presented in a tetrameric format. In vitro, a single exposure of murine splenocytes to H2-Db/Uty tetramers (0.008–1.0 µg/mL) resulted in a substantial increase in specific T cell frequency from 0.11% to 36% [1]. This in vitro potency translates in vivo, where intraperitoneal administration of H2-Db/Uty tetramers to primed C57BL/6 mice produced a greater than 5-fold expansion of Db/Uty-specific CTLs [1].

Adoptive Immunotherapy CTL Expansion MHC Tetramer T Cell Engineering

In Vivo CTL Activity: Uty (246-254)-Specific Cytotoxicity is Quantifiable and Peptide-Specific in Functional Assays

The functional activity of Uty (246-254)-specific CTLs can be reliably quantified in vivo using a peptide-pulsing approach. Following priming, cytolytic activity is assessed against syngeneic splenocytes pulsed with the Uty (246-254) peptide versus an unpulsed control [1]. The specificity of this assay is demonstrated by the specific clearance of peptide-pulsed male splenocytes, while the short half-life of the peptide on the surface of pulsed female splenocytes provides a robust internal control for experimental validity [1].

In Vivo Cytotoxicity Assay CTL Assay Peptide Pulsing Transplant Immunology

High-Value Research Applications for Uty HY Peptide (246-254) Based on Verified Differentiation


Investigating Immunodominance and T Cell Competition in Transplant Rejection

Use Uty HY Peptide (246-254) as the prototypical dominant antigen in the well-characterized male-to-female C57BL/6 skin graft model. Its established immunodominance over the Smcy epitope [1] makes it the ideal reagent for dissecting competitive T cell hierarchies and the impact of deleting precursor CTL populations on the overall anti-graft immune response.

Validating Immunoproteasome Function and Inhibitor Efficacy

Employ this peptide as a specific reporter for LMP7 and LMP2 immunoproteasome activity in antigen presenting cells [2][3]. Its unique, stringent dependency on these subunits for generation makes it a superior tool for confirming target engagement and downstream functional consequences of novel immunoproteasome inhibitors, where generic proteasome inhibitors would not provide this specificity.

Expanding Antigen-Specific CD8+ T Cells for Adoptive Transfer and In Vivo Monitoring

Leverage the demonstrated expansion capacity of the H2-Db/Uty peptide complex [4] to generate large numbers of antigen-specific CTLs. This is applicable for in vitro studies of T cell biology or for adoptive transfer experiments in murine models to study graft-versus-host disease or anti-tumor immunity, where defined numbers of Uty-specific T cells are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uty HY Peptide (246-254)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.